molecular formula C4H7Cl2O2P B076802 3-(Methylchlorophosphinyl)propanoyl chloride CAS No. 15090-24-1

3-(Methylchlorophosphinyl)propanoyl chloride

Cat. No. B076802
CAS RN: 15090-24-1
M. Wt: 188.97 g/mol
InChI Key: SGGKZWABPPXBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylchlorophosphinyl)propanoyl chloride, also known as MCPA-PC, is a chemical compound that has been widely used in scientific research. It belongs to the class of organophosphorus compounds, which are known for their ability to inhibit enzymes and disrupt cellular processes. MCPA-PC has been shown to have a variety of applications in the field of biochemical research, particularly in the study of enzyme kinetics and protein structure.

Mechanism Of Action

3-(Methylchlorophosphinyl)propanoyl chloride works by irreversibly inhibiting the activity of enzymes that contain a serine residue at their active site. This occurs through the formation of a covalent bond between the 3-(Methylchlorophosphinyl)propanoyl chloride molecule and the serine residue, which prevents the enzyme from carrying out its normal function.

Biochemical And Physiological Effects

3-(Methylchlorophosphinyl)propanoyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an accumulation of the neurotransmitter acetylcholine in the brain. This can cause a range of symptoms, including muscle weakness, tremors, and seizures.

Advantages And Limitations For Lab Experiments

3-(Methylchlorophosphinyl)propanoyl chloride has several advantages as a tool for studying enzyme kinetics and protein structure. It is a potent inhibitor of serine proteases, making it useful for studying enzymes that are difficult to inhibit using other compounds. However, it also has some limitations. It is highly toxic and can be dangerous if not handled properly. It is also relatively expensive compared to other enzyme inhibitors.

Future Directions

There are several directions for future research on 3-(Methylchlorophosphinyl)propanoyl chloride. One area of interest is the development of more selective inhibitors that target specific enzymes or protein domains. Another area of interest is the use of 3-(Methylchlorophosphinyl)propanoyl chloride as a tool for studying the structure and function of membrane proteins, which are notoriously difficult to study using traditional biochemical techniques. Finally, there is potential for the development of 3-(Methylchlorophosphinyl)propanoyl chloride as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.

Synthesis Methods

3-(Methylchlorophosphinyl)propanoyl chloride is typically synthesized through a multi-step process that involves the reaction of 3-chloropropionyl chloride with methylphosphonic dichloride. The resulting product is then purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

3-(Methylchlorophosphinyl)propanoyl chloride has been used extensively in scientific research as a tool for studying enzyme kinetics and protein structure. It is commonly used in assays that measure the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

CAS RN

15090-24-1

Product Name

3-(Methylchlorophosphinyl)propanoyl chloride

Molecular Formula

C4H7Cl2O2P

Molecular Weight

188.97 g/mol

IUPAC Name

3-[chloro(methyl)phosphoryl]propanoyl chloride

InChI

InChI=1S/C4H7Cl2O2P/c1-9(6,8)3-2-4(5)7/h2-3H2,1H3

InChI Key

SGGKZWABPPXBNE-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(=O)Cl)Cl

Canonical SMILES

CP(=O)(CCC(=O)Cl)Cl

Origin of Product

United States

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